8-OxoG Clamp CEP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

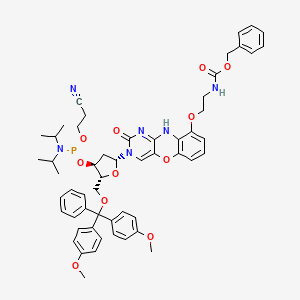

8-OxoG Clamp CE-Phosphoramidite is a fluorescent phenoxazine analog specifically designed for the selective recognition of 8-oxoguanine (8-oxoG). This compound is highly specific for pairing with 8-oxoG, a common oxidative DNA lesion formed by the action of reactive oxygen species. The 8-OxoG Clamp CE-Phosphoramidite is used in various scientific research applications, particularly in the study of DNA damage and repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-OxoG Clamp CE-Phosphoramidite involves the modification of Matteucci’s cytosine analog “G-Clamp” to create a fluorescent phenoxazine analog. The synthetic route includes the incorporation of specific binding units that enhance the selectivity for 8-oxoG. The reaction conditions typically involve the use of phosphoramidite chemistry, which is a common method for synthesizing modified oligonucleotides .

Industrial Production Methods

Industrial production of 8-OxoG Clamp CE-Phosphoramidite follows standard protocols for the synthesis of modified oligonucleotides. The compound is produced in various quantities, ranging from milligram to gram scales, and is available in different bottle types for laboratory use .

Análisis De Reacciones Químicas

Types of Reactions

8-OxoG Clamp CE-Phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of the phenoxazine moiety.

Substitution: The compound can undergo substitution reactions, particularly in the context of oligonucleotide synthesis.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 8-OxoG Clamp CE-Phosphoramidite include phosphoramidites, oxidizing agents, and various solvents. The reaction conditions are typically mild and are designed to preserve the integrity of the fluorescent phenoxazine analog .

Major Products Formed

The major products formed from the reactions involving 8-OxoG Clamp CE-Phosphoramidite are modified oligonucleotides that incorporate the fluorescent phenoxazine analog. These modified oligonucleotides are used for the selective detection and study of 8-oxoG in DNA .

Aplicaciones Científicas De Investigación

8-OxoG Clamp CE-Phosphoramidite has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA damage and repair mechanisms.

Biology: Employed in the detection of 8-oxoG lesions in DNA, which are markers of oxidative stress.

Medicine: Utilized in research related to cancer and other diseases where oxidative DNA damage plays a critical role.

Industry: Applied in the development of diagnostic tools and assays for detecting oxidative DNA damage

Mecanismo De Acción

The mechanism of action of 8-OxoG Clamp CE-Phosphoramidite involves the selective binding to 8-oxoG in DNA. The compound forms specific contacts with the damaged base, including hydrogen bonds and other interactions that stabilize the complex. This selective binding allows for the detection and study of 8-oxoG lesions in DNA .

Comparación Con Compuestos Similares

8-OxoG Clamp CE-Phosphoramidite is unique in its high specificity for 8-oxoG. Similar compounds include:

G-Clamp CE-Phosphoramidite: Known for its stabilizing effect on duplex DNA when base-paired with guanosine.

8-Oxoguanosine Clamps: Designed based on the structure of the G-Clamp, these derivatives have additional binding units for 8-oxoG.

The uniqueness of 8-OxoG Clamp CE-Phosphoramidite lies in its fluorescent properties and high selectivity for 8-oxoG, making it a valuable tool for studying oxidative DNA damage and repair mechanisms .

Propiedades

Fórmula molecular |

C55H61N6O11P |

|---|---|

Peso molecular |

1013.1 g/mol |

Nombre IUPAC |

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate |

InChI |

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1 |

Clave InChI |

KJADXOMZOBCXBS-MNUIYVAGSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)

![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)

![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)

![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)

![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)

![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)

![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)